molecular formula C9H12ClN3O3 B555425 L-Alanine 4-nitroanilide hydrochloride CAS No. 31796-55-1

L-Alanine 4-nitroanilide hydrochloride

Cat. No.: B555425
CAS No.: 31796-55-1
M. Wt: 209,21*36,45 g/mole
InChI Key: YEXRLSXNWLNHQR-RGMNGODLSA-N
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Description

L-Alanine 4-nitroanilide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a propionamide moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

L-Alanine 4-nitroanilide hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biochemical Research: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action for the reduction of 4-nitrophenol to 4-aminophenol involves the use of nanostructured materials as catalysts . The size and structure of these materials can influence their catalytic activity .

Safety and Hazards

The safety data sheets for related compounds like 2,4-Dinitrophenylhydrazine and 4-Nitrophenylhydrazine indicate that they are flammable solids and can be harmful if swallowed . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

Future research in this area is likely to focus on the green synthesis of metal nanoparticles and their use in the reduction of 4-nitrophenol to 4-aminophenol . This includes exploring the formation of these nanoparticles and their catalytic reduction mechanisms .

Biochemical Analysis

Biochemical Properties

(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride interacts with several enzymes and proteins. It is a substrate for serine proteases and L-alanine aminopeptidase . When acted upon by these enzymes, the compound is cleaved, resulting in the release of pNA .

Cellular Effects

The effects of (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride on cells are largely dependent on its interactions with enzymes. For instance, its cleavage by L-alanine aminopeptidase can lead to changes in cellular processes . More detailed studies are needed to fully understand its cellular effects.

Molecular Mechanism

The molecular mechanism of action of (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride involves its interaction with enzymes. As a substrate for serine proteases and L-alanine aminopeptidase, it undergoes enzymatic cleavage, leading to the release of pNA .

Metabolic Pathways

Given its role as a substrate for certain enzymes, it is likely involved in specific enzymatic pathways .

Subcellular Localization

Given its interactions with enzymes, it may be localized to areas of the cell where these enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine 4-nitroanilide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminopropionamide and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions (0-5°C) to ensure the selective formation of the desired product.

    Catalysts and Reagents: Catalysts like triethylamine or pyridine are often used to facilitate the reaction, along with reagents such as hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

L-Alanine 4-nitroanilide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Dichloromethane, tetrahydrofuran, methanol.

Major Products Formed

    Reduction: Formation of (S)-2-Amino-N-(4-aminophenyl)propionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenethylamine hydrochloride: Similar in structure but lacks the propionamide moiety.

    2-(4-Nitrophenyl)ethylamine hydrochloride: Similar but with a different substitution pattern on the ethylamine chain.

Uniqueness

L-Alanine 4-nitroanilide hydrochloride is unique due to the presence of both the amino and nitrophenyl groups, along with the propionamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLSXNWLNHQR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185660
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31796-55-1
Record name L-Alanine-4-nitroanilide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31796-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031796551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-N-(4-nitrophenyl)propionamide hydrochloride
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